

The Synthetic Chemist's Guide to N,N-Dimethylmethanesulfonamide: Properties and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **N,N-Dimethylmethanesulfonamide**
Cat. No.: **B1294423**

[Get Quote](#)

Introduction: Unveiling a Versatile Sulfonamide

In the vast landscape of organic synthesis, the selection of appropriate solvents and reagents is paramount to achieving desired chemical transformations and selectivity. While common polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are ubiquitous, the exploration of advantageous alternatives is a continuous pursuit in modern chemistry. **N,N-Dimethylmethanesulfonamide**, a member of the sulfonamide family, is an intriguing molecule.^[1] This guide provides a comprehensive overview of the known and potential applications of **N,N-Dimethylmethanesulfonamide**, complete with its physicochemical properties and prospective protocols for its use.

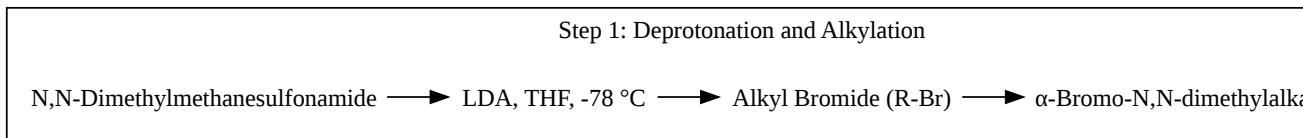
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.^[2] Beyond its biological signal properties of the sulfonamide moiety also render it a valuable tool in synthetic organic chemistry. This document aims to equip researchers, scientists, and professionals with a foundational understanding of **N,N-Dimethylmethanesulfonamide**, fostering its exploration in novel synthetic methodologies.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is essential for its effective application in synthesis. **N,N-Dimethylmethanesulfonamide** has a melting point of approximately 48°C and a boiling point of 119°C. Its structure and key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₉ NO ₂ S	[1]
Molecular Weight	123.18 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	48 °C	
Boiling Point	119 °C	
CAS Number	918-05-8	[1]
IUPAC Name	N,N-dimethylmethanesulfonamide	[1][3]

The presence of the sulfonyl group and the N,N-dimethylamino moiety imparts a significant dipole moment to the molecule, classifying it as a polar aprotic solvent. It is known for its ability to dissolve a wide range of organic and inorganic compounds and to accelerate reaction rates, particularly for S_n2 reactions, while leaving anions relatively unsolvated and therefore more nucleophilic.^[6]


Established Application: A Precursor in α-Halo Sulfonamide Synthesis

While comprehensive documentation of **N,N-Dimethylmethanesulfonamide**'s applications is not as extensive as that for more common solvents, its use for the synthesis of more complex sulfonamides has been reported. Specifically, it serves as a precursor to α-bromo-N,N-dimethylalkanesulfonamides.

Protocol 1: Synthesis of 1-Bromo-N,N-dimethylalkanesulfonamides

This protocol describes a general procedure for the α-bromination of **N,N-Dimethylmethanesulfonamide** followed by alkylation to yield a variety of 1-bromo-N,N-dimethylalkanesulfonamides. This method was utilized in the synthesis of 1-bromo-N,N-dimethylpentane-1-sulfonamide.^[7]

Reaction Scheme:

[Click to download full resolution via product page](#)

A schematic of the synthesis of α -bromo-N,N-dimethylalkanesulfonamides.

Materials:

- **N,N-Dimethylmethanesulfonamide**
- n-Butyllithium (n-BuLi)
- Diisopropylamine (i-Pr₂NH)
- Anhydrous Tetrahydrofuran (THF)
- Alkyl bromide (e.g., 1-bromobutane)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- Preparation of LDA solution: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15 minutes, then re-cool to -78 °C.
- Deprotonation: Prepare a solution of **N,N-dimethylmethanesulfonamide** (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution over 15 minutes. Stir the resulting mixture for 30 minutes at -78 °C.
- Alkylation: Add a solution of the alkyl bromide (1.3 equivalents) in anhydrous THF to the reaction mixture over 15 minutes at -78 °C.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

- LDA as a base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is crucial for the deprotonation of the methyl group of **N,N-dimethylmethanesulfonamide** without competing nucleophilic attack at the sulfonyl sulfur.
- Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.
- Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the highly reactive lithium species.

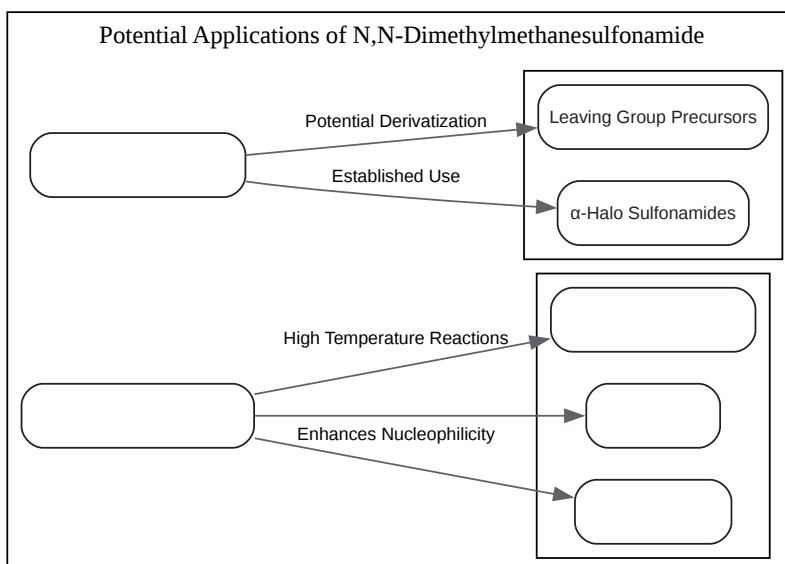
Potential Applications: An Outlook for Synthetic Utility

Based on its structural characteristics as a polar aprotic sulfonamide, **N,N-Dimethylmethanesulfonamide** holds promise in several areas of organic

As a Polar Aprotic Solvent

The high polarity and aprotic nature of **N,N-Dimethylmethanesulfonamide** suggest its potential as a solvent for reactions that benefit from these S_N2 and elimination (E2) reactions.^{[5][6]} Similar to DMF and DMSO, it is expected to effectively solvate cations, thereby increasing the reactivity of nucleophiles.^[6] Its higher boiling point compared to some other polar aprotic solvents could be advantageous for reactions requiring elevated temperatures.

Potential Advantages over Common Solvents:


- Thermal Stability: The sulfonyl group generally imparts greater thermal stability compared to the formyl group in DMF.
- Reduced Reactivity: Unlike DMF, which can act as a source of dimethylamine or a formylating agent under certain conditions, **N,N-Dimethylmethanesulfonamide** is more chemically inert, serving purely as a solvent in a wider range of reactions.^[8]

In the Synthesis of Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry.^[2] Solvents can play a crucial role in directing the outcome of these reactions. While direct protocols are lacking, the properties of **N,N-Dimethylmethanesulfonamide** make it a candidate for reactions such as the Ullmann condensation, performed in polar aprotic solvents at high temperatures to synthesize diaryl ethers and amines.^{[9][10]}

As a Precursor for Leaving Groups

The sulfonamide moiety can be a part of more complex leaving groups in nucleophilic substitution reactions. The synthesis of derivatives of **N,N-Dimethylmethanesulfonamide** could lead to novel leaving groups with tailored reactivity. For instance, modification of the methyl group could introduce functionality that enhances the reactivity of the entire molecule.

[Click to download full resolution via product page](#)

Potential applications of **N,N-Dimethylmethanesulfonamide** in organic synthesis.

Safety and Handling

N,N-Dimethylmethanesulfonamide is classified as harmful if swallowed and causes skin and serious eye irritation.^[1] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

N,N-Dimethylmethanesulfonamide is a polar aprotic solvent and a synthetic precursor with underexplored potential in organic synthesis. While data currently sparse in the literature, its physicochemical properties suggest its utility in a range of transformations, particularly those benefiting from a polar effect. The established protocol for its use as a precursor in α -halo sulfonamide synthesis provides a concrete example of its value as a reagent.

Further research into the applications of **N,N-Dimethylmethanesulfonamide** is warranted. Systematic studies comparing its performance to that of other solvents in a variety of reaction classes would be invaluable. Additionally, the exploration of its derivatives as novel reagents or functional moieties could open new avenues in synthetic and medicinal chemistry. This guide serves as a foundational resource to encourage and facilitate such investigations.

References

- **N,N-Dimethylmethanesulfonamide** - AAA91805. Biosynth. URL: <https://www.biosynth.com/p/AAA91805/n-n-dimethylmethanesulfonamide>
- Organic Reaction Workup Formulas for Specific Reagents. [URL: Not available]
- Untitled. ResearchGate. [URL: <https://www.researchgate.net>]
- N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/70191>
- Electronic Supplementary Information Synthesis of ferrocenylmethylidene and arylidene substituted camphane based compounds as polar solvents. The Royal Society of Chemistry. URL: <https://www.rsc.org/chemical-science-reviews/2019/12/10.1039/C9SC00001A>
- The Power of Polar Aprotic Solvents: Unlocking Chemical Synthesis with DMF. [URL: Not available]
- S-1 Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: The Catalytic Enantioselective Synthesis. Semantic Scholar. URL: <https://www.semanticscholar.org/paper/S%E2%80%931-Stereoconvergent-Arylations-and-Alkenylations-Zultanski-Fu/3d1c8f1f5d6e2e5c5a8e0e3c>
- Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272895/>
- Polar aprotic solvents – Knowledge and References. Taylor & Francis. URL: <https://www.taylorfrancis.com/chapters/mono/10.1201/9781315151689-01>
- New protic salts of aprotic polar solvents. ResearchGate. [URL: https://www.researchgate.net/publication/282361685_New_protic_salts_of_aprotic_polar_solvents]
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889989/>
- 6.3: O, S, and N as Leaving Groups. Chemistry LibreTexts. URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/06%3A_Nucleophilic_Substitution/6.03%3A_O_S](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Nucleophilic_Substitution/6.03%3A_O_S)
- Prioritised substance group: Aprotic solvents. HBM4EU. URL: https://www.hbm4eu.eu/wp-content/uploads/2020/12/HBM4EU_P13.2_Scoping-document.pdf
- CID 159261367 | C6H18N2O4S2. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/159261367>
- A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539243/>
- Physical Properties of liquids. Asian Journal of Research in Chemistry. URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-4-1.html
- Recent advances in heterolytic nucleophilic leaving groups. National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630713/>
- Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives as anticonvulsant agents. PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/25585007/>
- Inorganic-Dominated Interphase Enabled by Tuning Solvation Configuration for 4.
- Arylsulfonate-Based Nucleophile Assisting Leaving Groups. National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1475377/>
- Preparation of β -amino-alcohol analogs by the addition of N-, O- and S-containing substituents to ferrocenyl- camphorsulfonamides. Arkivoc. URL: <https://www.arkivoc.com/2007/01/arkivoc/arkivoc010707.pdf>
- 1 – 9 September 5, 2023 Statement Object: Chemical compatibility study of selected Sartorius products. URL: <https://www.sartorius.com/shop/en/electronic-products/statements/fluid-management/chemical-compatibility-of-sartorius-products-to-organic-solvents/a/380020-009-54>
- Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal. Google Patents. URL: <https://patents.google.com/patent/US20110137801>
- 1,1-difluoromethanesulfonyl ester as a stable and effective precursor for neopentyl labeling group with astatine-211. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889989/>
- Ullmann Reaction. Organic Chemistry Portal. URL: <https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtml>
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [URL: <https://www.researchgate.net/publication/333800008>]
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. URL: <https://www.organic-chemistry.org/abstracts/lit2/285.html>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CID 159261367 | C6H18N2O4S2 | CID 159261367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. nbinfo.com [nbinfo.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- To cite this document: BenchChem. [The Synthetic Chemist's Guide to N,N-Dimethylmethanesulfonamide: Properties, Potential, and Protocols]. Be PDF]. Available at: [https://www.benchchem.com/product/b1294423#applications-of-n-n-dimethylmethanesulfonamide-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com